(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone
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Overview
Description
(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Piperazine Moiety: This step involves the reaction of the benzofuran intermediate with 4-(2,2,2-trifluoroethyl)piperazine under suitable conditions.
Methanone Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Natural Compounds: Various natural compounds with similar structural features have been explored for their therapeutic potential.
Uniqueness
(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H25F3N2O5 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[5-hydroxy-4-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C24H25F3N2O5/c1-32-19-5-3-15(11-21(19)33-2)23(31)17-13-34-20-6-4-18(30)16(22(17)20)12-28-7-9-29(10-8-28)14-24(25,26)27/h3-6,11,13,30H,7-10,12,14H2,1-2H3 |
InChI Key |
GBKLTOKMKMWWHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCN(CC4)CC(F)(F)F)OC |
Origin of Product |
United States |
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